N,N'-Didodecyldithiooxamide chemical properties and structure
N,N'-Didodecyldithiooxamide chemical properties and structure
An In-depth Technical Guide to N,N'-Didodecyldithiooxamide: Structure, Properties, and Applications
Abstract
N,N'-Didodecyldithiooxamide, a symmetrically substituted dithiooxamide derivative, is a specialized organic compound recognized for its potent metal-chelating properties. Characterized by a central dithiooxamide core flanked by two twelve-carbon alkyl chains, its molecular structure imparts a unique combination of lipophilicity and specific affinity for transition metals. This guide provides a comprehensive technical overview of N,N'-Didodecyldithiooxamide, detailing its chemical structure, physicochemical properties, and spectroscopic signature. We present a validated, step-by-step synthesis protocol and explore its primary application in the selective extraction and determination of platinum group metals, particularly palladium. This document is intended for researchers, chemists, and material scientists engaged in inorganic coordination chemistry, analytical chemistry, and hydrometallurgy.
Molecular Structure and Physicochemical Properties
The functionality of N,N'-Didodecyldithiooxamide is fundamentally derived from its molecular architecture. The molecule consists of a central ethanedithioamide core, where two secondary amide nitrogens are each substituted with a dodecyl (C12) chain. This structure creates a powerful bidentate ligand with significant nonpolar character.
Chemical Structure
The dithiooxamide backbone, (-C(S)NH-)₂, is the active chelating moiety. The two thioamide groups can exist in a planar trans configuration, which is typical for dithiooxamides and facilitates coordination with metal ions. The long dodecyl chains render the molecule highly soluble in organic solvents and insoluble in aqueous solutions, a critical feature for its application in liquid-liquid extraction processes[1].
Caption: 2D Chemical Structure of N,N'-Didodecyldithiooxamide.
Physicochemical and Spectroscopic Data
The key physical and chemical identifiers for this compound are summarized below. This data is essential for material characterization, quality control, and safety assessments.
| Property | Value | Reference |
| IUPAC Name | N1,N2-Didodecylethanebis(thioamide) | [2] |
| CAS Number | 120-88-7 | [3] |
| Molecular Formula | C₂₆H₅₂N₂S₂ | [3][4][5] |
| Molecular Weight | 456.83 g/mol | [3][4][6] |
| Appearance | Yellow solid | [4][7] |
| Melting Point | 52-53°C | [3][4][6] |
| Boiling Point | 530.3°C at 760 mmHg | [3][6] |
| Density | 0.941 g/cm³ | [3][6] |
| Solubility | Insoluble in water (1.4E-6 g/L at 25°C) | [1] |
| Vapor Pressure | 2.5E-11 mmHg at 25°C | [3][6] |
Predicted Spectroscopic Profile
While specific spectral data is not widely published, the structure of N,N'-Didodecyldithiooxamide allows for a confident prediction of its key spectroscopic features, which are invaluable for structural confirmation post-synthesis.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be dominated by signals from the two equivalent dodecyl chains. Key predicted signals include:
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A triplet signal around 0.8-0.9 ppm, integrating to 6H, corresponding to the terminal methyl (-CH₃) groups.
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A broad multiplet between 1.2-1.6 ppm, integrating to approximately 40H, representing the bulk of the methylene (-CH₂-) groups in the alkyl chains.
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A signal around 3.4-3.6 ppm, likely a quartet or multiplet, integrating to 4H, for the methylene groups directly attached to the nitrogen atoms (-NH-CH₂ -).
-
A broad singlet in the 7.5-8.5 ppm region, integrating to 2H, corresponding to the two thioamide protons (-NH -). The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of the different carbon environments:
-
A signal for the terminal methyl carbons around 14 ppm.
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A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.
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A signal around 45-50 ppm for the methylene carbons adjacent to the nitrogen atoms.
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A significantly downfield signal around 180-190 ppm for the thiocarbonyl (C=S) carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.
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A sharp to moderately broad peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary thioamide.
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Multiple sharp peaks between 2850-2960 cm⁻¹ due to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups.
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A strong band in the 1500-1550 cm⁻¹ region, often referred to as the "thioamide II" band, which has significant C-N stretching character.
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A band in the 1200-1250 cm⁻¹ region ("thioamide I" band), with contributions from C=S stretching and N-H bending.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 456.8. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₆H₅₂N₂S₂. Common fragmentation patterns would involve cleavage of the alkyl chains.
Synthesis Protocol
N,N'-Didodecyldithiooxamide can be reliably synthesized via the reaction of dithiooxamide with dodecylamine. The following protocol is adapted from established procedures and provides a clear, reproducible method.[2]
Synthesis Workflow
The synthesis is a multi-step, one-pot process involving the initial formation of a reaction intermediate followed by the addition of the primary amine, pH adjustment, and product isolation.
Caption: Workflow for the synthesis of N,N'-Didodecyldithiooxamide.
Step-by-Step Experimental Methodology
Materials:
-
Dithiooxamide (2.4 g, 0.02 mol)
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Aniline (1.8 g, 0.02 mol)
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Dodecylamine (3.7 g, 0.02 mol)
-
Methanol (40 ml)
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37% Aqueous HCl
-
Deionized Water
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100 ml round-bottomed flask, magnetic stirrer, heating bath, filtration apparatus
Procedure:
-
Reaction Setup: To a 100 ml round-bottomed flask equipped with a magnetic stirrer, add dithiooxamide (2.4 g), aniline (1.8 g), and methanol (40 ml).[2]
-
Initial Heating: Stir the solution and heat it to 35°C for 30 minutes. The aniline acts as a reaction facilitator.[2]
-
Amine Addition: Add the reactive amine, dodecylamine (3.7 g), to the solution.[2]
-
Main Reaction: Continue stirring the solution for an additional 3 hours at 35°C to ensure the reaction goes to completion.[2]
-
Cooling and Acidification: Cool the crude reaction mixture to room temperature (approx. 25°C). Carefully adjust the acidity to a pH of about 2 by the dropwise addition of 37% aqueous HCl. This step is crucial for precipitating the product and neutralizing any unreacted amines.[2]
-
Product Isolation: Collect the resulting precipitate by filtration. Wash the solid with a small amount of cold methanol to remove soluble impurities.[2]
-
Drying: Dry the collected solid to afford the final product, N,N'-Didodecyldithiooxamide.[2]
Applications in Selective Metal Extraction
The primary and most valuable application of N,N'-Didodecyldithiooxamide is as a highly selective extractant for certain transition metals, particularly platinum-group metals (PGMs) like palladium and platinum, as well as copper.[3][8]
Mechanism of Chelation
The dithiooxamide moiety functions as a bidentate chelating ligand, coordinating to metal ions through its sulfur and nitrogen atoms. The two thioamide groups can deprotonate under appropriate pH conditions to form a stable, neutral five-membered chelate ring with a divalent metal ion (M²⁺). This charge neutralization and the formation of a sterically shielded, lipophilic complex are the driving forces for the extraction of the metal ion from an aqueous phase into an immiscible organic phase.
Caption: Chelation of a Palladium(II) ion by two molecules of N,N'-Didodecyldithiooxamide.
Representative Protocol for Palladium(II) Extraction
This protocol outlines a standard liquid-liquid extraction procedure for selectively removing Pd(II) ions from an acidic aqueous solution.
Objective: To demonstrate the selective extraction of Palladium(II) from an aqueous solution containing other metal ions.
Materials:
-
Organic Phase: 0.01 M solution of N,N'-Didodecyldithiooxamide in an organic solvent (e.g., chloroform or toluene).
-
Aqueous Phase: A synthetic aqueous solution containing 100 ppm Pd(II) in 0.1 M HCl, potentially with other metal ions like Ni(II), Cu(II), or Fe(III) for selectivity studies.
-
Separatory funnels, vortex mixer, ICP-OES or AAS for metal analysis.
Procedure:
-
Phase Contact: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the organic phase and the aqueous phase.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure intimate contact and allow the chelation and phase transfer to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. The organic phase, now containing the Pd-ligand complex, will often develop a distinct color.
-
Sample Collection: Carefully drain the lower (aqueous) phase into a collection beaker. Drain the upper (organic) phase into a separate beaker.
-
Analysis: Analyze the metal ion concentration remaining in the aqueous phase using ICP-OES or a similar technique. The concentration of palladium in the organic phase can be determined by difference or by back-extraction into a stripping solution (e.g., concentrated acid or a solution of a competing ligand).
-
Calculate Efficiency: The extraction efficiency (%E) can be calculated as: %E = ([Pd]initial - [Pd]final) / [Pd]initial * 100
Safety and Handling
N,N'-Didodecyldithiooxamide requires careful handling due to its irritant properties. Adherence to standard laboratory safety protocols is mandatory.
| Safety Aspect | Information | Reference |
| Hazard Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. | [3][7][9] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37: Wear suitable protective clothing and gloves. | [3][7] |
| Toxicity | LD50 (mouse, intraperitoneal): 100 mg/kg | [4] |
| Storage | Store in a cool, dry place at 2-8°C. | [1][3][4] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. Work in a well-ventilated area or a chemical fume hood. | [3][7] |
Conclusion
N,N'-Didodecyldithiooxamide stands out as a highly effective and selective ligand for hydrometallurgical and analytical applications. Its well-defined structure, characterized by a lipophilic exterior and a potent metal-binding core, makes it ideally suited for the solvent extraction of valuable metals like palladium. The synthesis is straightforward, and its properties are well-documented. For researchers in drug development, while not a direct therapeutic agent, its utility in removing heavy metal contaminants or in the synthesis of metal-containing complexes could be of significant interest. Future research may focus on immobilizing this ligand onto solid supports to create reusable extraction resins, further enhancing its industrial and environmental applicability.
References
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PrepChem. (n.d.). Synthesis of N,N'-didodecyldithiooxamide. Retrieved from PrepChem.com. [Link]
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ChemBK. (2024). N,N'-Bis(dodecyl)dithiooxamide. Retrieved from ChemBK.com. [Link]
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ChemBK. (2024). n,n'-didodecyldithio-oxamid. Retrieved from ChemBK.com. [Link]
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Home Sunshine Pharma. (n.d.). N,N'-DIDODECYL DITHIOOXAMIDE CAS 120-88-7. Retrieved from homesunshinepharma.com. [Link]
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PubChemLite. (n.d.). N,n'-didodecyldithiooxamide (C26H52N2S2). Retrieved from pubchemlite.com. [Link]
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Aversa, M. C., et al. (1997). Long chain secondary dithiooxamides as ligands for the synthesis of platinum(II) metallomesogens. Inorganica Chimica Acta, 256(2), 235-241. [Link]
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K-REx. (n.d.). Dithiooxamide as an analytical reagent. Retrieved from K-REx, Kansas State University. [Link]
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Synthesis and Characterization of Dithiooxamidate-Bridged Polynuclear Ni Complexes. (2023). Molecules, 28(3), 1148. [Link]
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